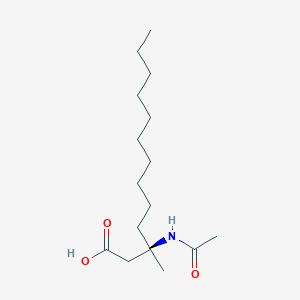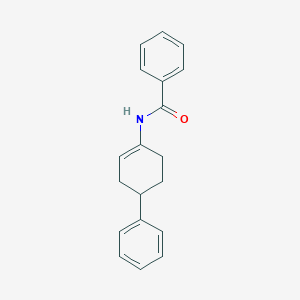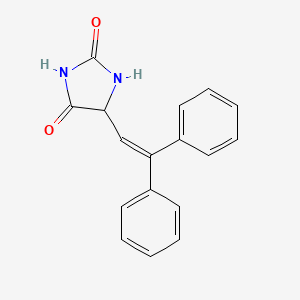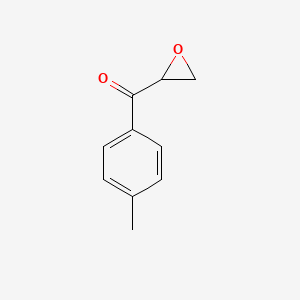
(4-Methylphenyl)(oxiran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylphenyl)(oxiran-2-yl)methanone is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to a methanone group, which is further substituted with a 4-methylphenyl group. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylphenyl)(oxiran-2-yl)methanone typically involves the reaction of 4-methylbenzaldehyde with a suitable epoxidizing agent. One common method is the reaction of 4-methylbenzaldehyde with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate epoxide, which is then converted to this compound under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of environmentally benign catalysts, such as sulfanilic acid, has also been explored to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions: (4-Methylphenyl)(oxiran-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under acidic or basic conditions.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Diols.
Substitution: Substituted alcohols, amines, and thiols.
科学的研究の応用
(4-Methylphenyl)(oxiran-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
作用機序
The mechanism of action of (4-Methylphenyl)(oxiran-2-yl)methanone involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups into molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
(4-Methylphenyl)(oxiran-2-yl)methanol: Similar structure but with a hydroxyl group instead of a methanone group.
(4-Methylphenyl)(oxiran-2-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group.
(4-Methylphenyl)(oxiran-2-yl)propane: Similar structure but with a propane group instead of a methanone group.
Uniqueness: (4-Methylphenyl)(oxiran-2-yl)methanone is unique due to its specific combination of an oxirane ring and a methanone group, which imparts distinct reactivity and chemical properties. This uniqueness makes it a valuable compound in various synthetic and industrial applications .
特性
CAS番号 |
920299-98-5 |
|---|---|
分子式 |
C10H10O2 |
分子量 |
162.18 g/mol |
IUPAC名 |
(4-methylphenyl)-(oxiran-2-yl)methanone |
InChI |
InChI=1S/C10H10O2/c1-7-2-4-8(5-3-7)10(11)9-6-12-9/h2-5,9H,6H2,1H3 |
InChIキー |
BQTHNJWPHUHIRO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


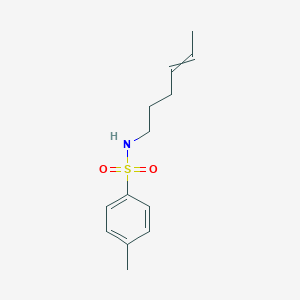
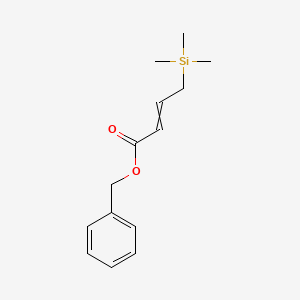
![3-(9-Bromobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B15171011.png)

![2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol](/img/structure/B15171024.png)
![2-Pyrimidinamine, 4-[2-[3-(2-furanyl)phenyl]ethyl]-6-(3-methylbutoxy)-](/img/structure/B15171039.png)
![(4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol](/img/structure/B15171041.png)
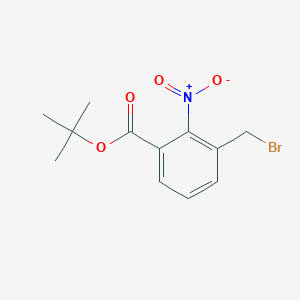
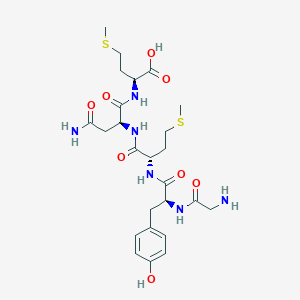
![3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide](/img/structure/B15171056.png)
![tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate](/img/structure/B15171066.png)
